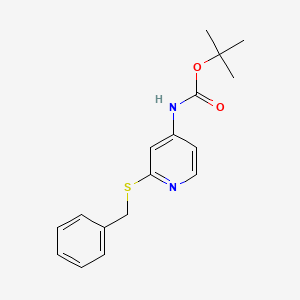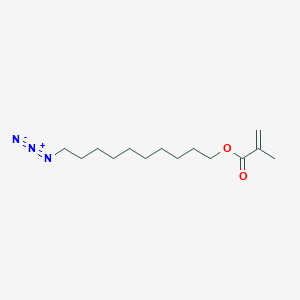
Methyl (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanoate HCl salt, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanoate HCl salt, 95% (abbreviated as MBFP), is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 442.5 g/mol. MBFP has a melting point of 152-154 °C and is soluble in water and ethanol. It is an important reagent for organic synthesis and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
MBFP has been used in a variety of scientific research applications. It has been used in the synthesis of chiral compounds, and has been used as a starting material for the synthesis of pharmaceuticals and other organic compounds. MBFP has also been used in the synthesis of amino acid derivatives, and has been used in the synthesis of peptides and peptidomimetics. Additionally, MBFP has been used in the synthesis of organometallic compounds, and has been used as a reagent for the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of MBFP has not been fully elucidated. However, it is believed that MBFP acts as a proton donor, and can react with other molecules to form a variety of products. MBFP can also act as a nucleophile, and can react with other molecules to form a variety of products. Additionally, MBFP can act as a Lewis acid, and can react with other molecules to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBFP have not been fully elucidated. However, it is believed that MBFP can act as an inhibitor of certain enzymes, and can affect the activity of certain proteins. Additionally, MBFP has been shown to have antioxidant properties, and may be able to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MBFP in lab experiments include its low cost, its ease of synthesis, its wide availability, and its low toxicity. Additionally, MBFP is stable, and can be stored for long periods of time. The main limitation of MBFP is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving MBFP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its use as a reagent for the synthesis of pharmaceuticals and other organic compounds could be beneficial. Additionally, research into its use as a starting material for the synthesis of chiral compounds could be beneficial. Finally, research into its use as a reagent for the synthesis of heterocyclic compounds could be beneficial.
Métodos De Síntesis
MBFP can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-bromo-5-fluorobenzoic acid and 3-amino-1-propanol. This reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is MBFP. Other methods for synthesizing MBFP include the reaction of 3-bromo-5-fluorobenzoic acid and 3-amino-1-propanethiol, or the reaction of 3-bromo-5-fluorobenzoic acid and 3-amino-1-propanol hydrochloride.
Propiedades
IUPAC Name |
methyl (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXYZJZNNWFST-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)